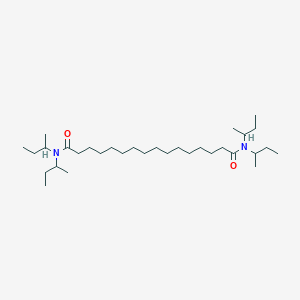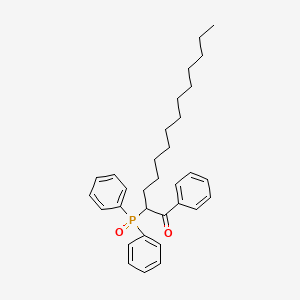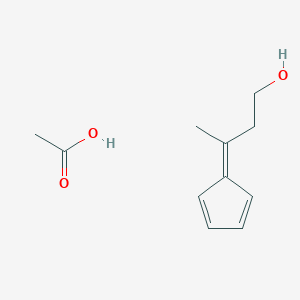
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentadiene derivative
Preparation Methods
The synthesis of acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol typically involves the reaction of cyclopentadiene with acetic acid under specific conditions. The reaction conditions often include the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, particularly in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol can be compared with other similar compounds such as:
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: This compound has a similar cyclopentadiene structure but differs in the functional groups attached.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Another compound with a cyclopentadiene core, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
833447-34-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-8(6-7-10)9-4-2-3-5-9;1-2(3)4/h2-5,10H,6-7H2,1H3;1H3,(H,3,4) |
InChI Key |
RKNMANRWDDUZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=C1)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


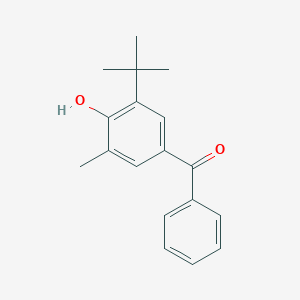
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
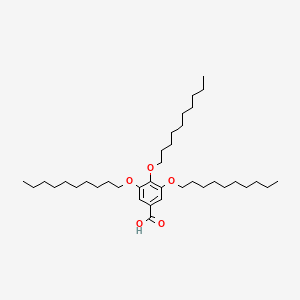

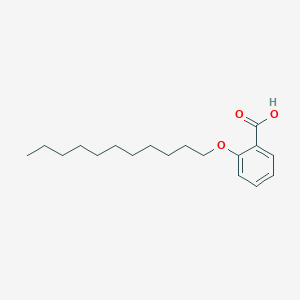
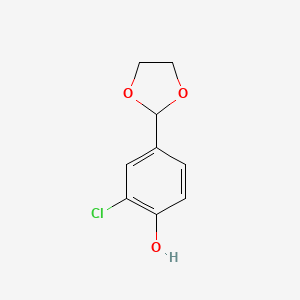
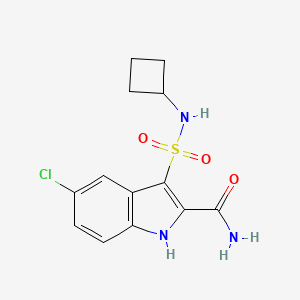
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
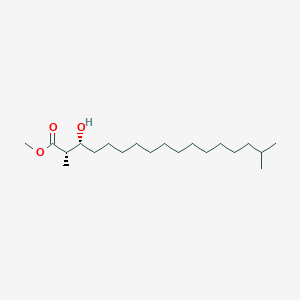
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
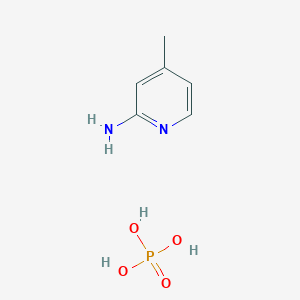
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
